molecular formula C21H19ClN2O2 B2764520 N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933252-12-1

N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2764520
CAS No.: 933252-12-1
M. Wt: 366.85
InChI Key: LNCBPWGGMYYGLY-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core substituted at position 3 with a carboxamide group. The amide nitrogen is linked to a 3-chloro-4-methylphenyl group, while position 1 of the dihydropyridine ring is substituted with a 3-methylbenzyl moiety. This structural arrangement confers planarity due to π-conjugation across the amide bridge, enhancing intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-5-3-6-16(11-14)13-24-10-4-7-18(21(24)26)20(25)23-17-9-8-15(2)19(22)12-17/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCBPWGGMYYGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions.

    Substitution Reactions: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions using chlorinating and methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorinating agents like thionyl chloride for introducing chloro groups.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Differences and Similarities

A comparison of substituents, crystallographic data, and synthetic approaches is presented below.

Table 1: Structural and Physicochemical Comparison
Compound Name (IUPAC) Substituents (R1, R2) Halogen Molecular Weight* Hydrogen Bonding Crystal Features
Target Compound 3-Cl-4-MePh, 3-MeBz Cl 388.87 g/mol N–H⋯O (intermolecular) Planar conformation
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 3-Br-2-MePh Br 337.17 g/mol N–H⋯O (intra-/intermolecular) Centrosymmetric dimers
1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (DM-11) 2,4-diCl-Bz, 4,6-diMe-dihydropyridine Cl 477.36 g/mol Not reported Pyrrole ring; enhanced lipophilicity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Cl-PhS, CF3 Cl 338.77 g/mol Sulfanyl-mediated interactions Pyrazole core; electron-withdrawing groups

*Molecular weights are calculated based on substituents and core structures.

Substituent Effects on Properties

  • Halogen Influence: The target compound’s 3-chloro substituent provides moderate electron-withdrawing effects, while the brominated analog () exhibits stronger van der Waals interactions due to bromine’s larger atomic radius. This difference may alter solubility and melting points .
  • DM-11’s pyrrole ring and additional methyl groups disrupt planarity, likely affecting π-π stacking interactions .
  • Hydrogen Bonding and Crystal Packing :

    • The target compound and its brominated analog form N–H⋯O hydrogen bonds, but the latter’s centrosymmetric dimers () suggest tighter packing, which could influence mechanical stability .
    • In contrast, the pyrazole-based compound () utilizes sulfanyl and aldehyde groups for alternative intermolecular interactions, leading to distinct crystal motifs .

Research Findings and Implications

  • Crystallography : The planar conformation of the target compound (via π-conjugation) aligns with SHELX-refined structures of analogs (). ORTEP-3 () would visualize its near-planar geometry, similar to the brominated analog .
  • Stability : Brominated analogs may exhibit higher thermal stability due to stronger halogen interactions, whereas the target compound’s methyl groups could improve metabolic stability .

Biological Activity

N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the class of dihydropyridine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article examines the biological activity of this specific compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C20H18ClN2O2\text{C}_{20}\text{H}_{18}\text{ClN}_{2}\text{O}_{2}

This compound features a dihydropyridine core substituted with a chloro and methyl phenyl moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that dihydropyridine derivatives exhibit significant anticancer properties. A related study demonstrated that similar compounds could inhibit tumor growth in various cancer models. For instance, the compound BMS-777607, a close analogue, showed complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration .

Table 1: Anticancer Activity of Dihydropyridine Derivatives

CompoundCancer TypeMechanism of ActionReference
BMS-777607Gastric CarcinomaMet kinase inhibition
Other AnalogsVariousInduction of apoptosis

Anti-inflammatory Effects

Dihydropyridine compounds have also been studied for their anti-inflammatory effects. In vitro studies suggest that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The specific mechanisms often involve the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

Some dihydropyridine derivatives have shown promising antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

  • In Vitro Studies : A study focusing on the structural analogs of this compound demonstrated that modifications at the phenyl ring significantly enhanced antibacterial efficacy against Staphylococcus aureus .
  • In Vivo Studies : In vivo experiments using animal models have shown that certain dihydropyridine derivatives can significantly reduce tumor size and improve survival rates in cancer-bearing mice .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(3-chloro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves condensation reactions between substituted anilines and pyridinecarboxylic acid derivatives. For example, a modified procedure using 2-chloronicotinic acid and 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid as a catalyst yields the target compound. Key steps include refluxing in aqueous conditions, followed by purification via recrystallization from methanol. NMR and X-ray crystallography are critical for confirming product identity and purity .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for structure refinement due to its robustness in handling small-molecule crystallography. The compound adopts a near-planar conformation with a dihedral angle of ~8° between aromatic rings. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice, forming centrosymmetric dimers. ORTEP-3 is recommended for visualizing thermal ellipsoids and hydrogen-bonding patterns .

Advanced: How can researchers resolve contradictions in tautomeric forms observed during synthesis?

Unexpected tautomers (e.g., keto-amine vs. hydroxy-pyridine forms) may arise due to reaction conditions. For example, the title compound was isolated as the keto-amine tautomer despite initial assumptions. To resolve such discrepancies:

  • Compare experimental SCXRD data (e.g., bond lengths and angles) with computational models (DFT calculations).
  • Validate using spectroscopic techniques (¹H/¹³C NMR, IR) to detect characteristic peaks (e.g., carbonyl stretches at ~1680 cm⁻¹).
  • Analyze hydrogen-bonding motifs, as tautomers exhibit distinct intermolecular interactions .

Advanced: What strategies optimize hydrogen-bonding analysis in crystallographic studies of this compound?

Graph set analysis (Etter’s formalism) is a systematic approach to classify hydrogen-bonding patterns. For this compound:

  • Identify primary motifs (e.g., R₂²(8) dimers via N–H⋯O bonds).
  • Use software like Mercury (CCDC) to quantify geometric parameters (D–H⋯A angles, H⋯A distances).
  • Compare with isostructural analogs (e.g., bromine vs. chlorine substituents) to assess substituent effects on packing .

Basic: What analytical techniques are essential for characterizing purity and stability?

  • Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS for impurity profiling.
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent integration and absence of by-products.
  • Thermal Analysis : TGA/DSC to assess decomposition temperatures and polymorphic stability .

Advanced: How do researchers design experiments to explore biological activity while minimizing false positives?

  • Target Selection : Prioritize assays based on structural analogs (e.g., dihydropyridine derivatives with known kinase inhibition).
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to validate potency. Include positive controls (e.g., staurosporine for kinase assays).
  • Off-Target Screening : Employ high-content screening (HCS) or proteome-wide affinity profiling to rule out nonspecific binding .

Advanced: How can computational methods complement experimental data in SAR studies?

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., EGFR kinase).
  • QSAR Modeling : Train models on substituent electronic parameters (Hammett σ) to optimize bioactivity.
  • MD Simulations : Assess ligand-protein stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Basic: What are the key challenges in scaling up synthesis from lab to pilot scale?

  • Reaction Optimization : Transition from batch to continuous flow reactors to enhance yield and reduce by-products.
  • Purification : Replace column chromatography with recrystallization or antisolvent precipitation for cost efficiency.
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Advanced: How do researchers address discrepancies between computational predictions and experimental biological data?

  • Validation : Re-run simulations with explicit solvent models (TIP3P) and adjusted protonation states.
  • Experimental Triangulation : Cross-validate with SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling.
  • Meta-Analysis : Compare results with PubChem BioAssay data for analogous compounds to identify trends .

Basic: What safety and handling protocols are critical for this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure.
  • Waste Disposal : Neutralize acidic/basic by-products before disposal.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

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